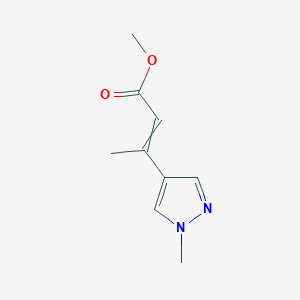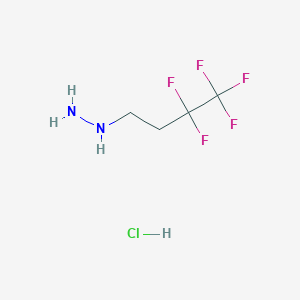
(3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of a hydrazine group attached to a pentafluorobutyl chain, making it a valuable compound in both organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride typically involves the reaction of 3,3,4,4,4-pentafluorobutylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions: (3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and catalysts are employed.
Major Products Formed:
Oxidation: Formation of pentafluorobutyl oxides.
Reduction: Formation of simpler hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Wissenschaftliche Forschungsanwendungen
(3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group is known to interact with various enzymes and proteins, leading to the modulation of biochemical pathways. The pentafluorobutyl chain enhances the compound’s stability and reactivity, making it effective in various applications.
Vergleich Mit ähnlichen Verbindungen
(3,3,4,4,4-Pentafluorobutyl)amine: Shares the pentafluorobutyl chain but lacks the hydrazine group.
(4,4,4-Trifluorobutyl)hydrazine hydrochloride: Similar structure but with fewer fluorine atoms.
Uniqueness: (3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride stands out due to its unique combination of the hydrazine group and the pentafluorobutyl chain. This combination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C4H8ClF5N2 |
|---|---|
Molekulargewicht |
214.56 g/mol |
IUPAC-Name |
3,3,4,4,4-pentafluorobutylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H7F5N2.ClH/c5-3(6,1-2-11-10)4(7,8)9;/h11H,1-2,10H2;1H |
InChI-Schlüssel |
OWNLIGDGWUGHCG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNN)C(C(F)(F)F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B11718040.png)
![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)
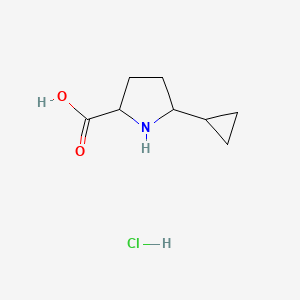
![1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)
![(2Z)-2-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11718065.png)

![N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11718075.png)
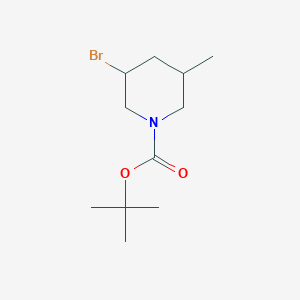

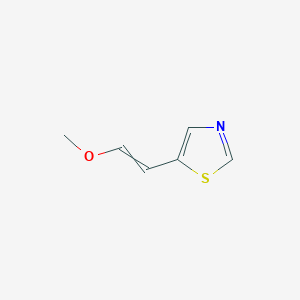
![6-Iodothieno[3,2-b]pyridine](/img/structure/B11718094.png)

